N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0972469
InChI: InChI=1S/C17H16N2O2S/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0972469

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H16N2O2S/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Standard InChI Key URCLEOGMWCPIRF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator